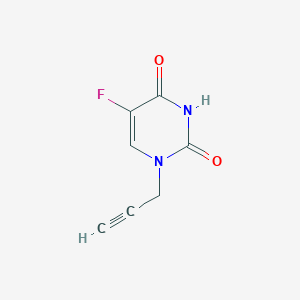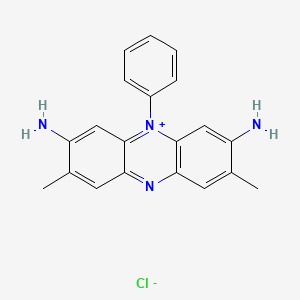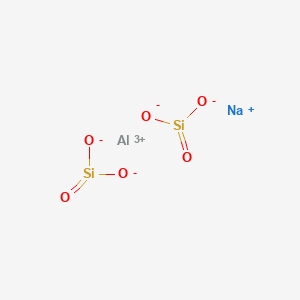
Trometamol citrate
描述
Trometamol citrate is a compound that combines trometamol, an organic amine proton acceptor, with citric acid, a weak organic acid. Trometamol is widely used in various fields, including pharmaceuticals, cosmetics, and biochemistry, due to its buffering capacity and ability to stabilize pH levels. Citric acid, on the other hand, is known for its role in the citric acid cycle and its use as a preservative and flavoring agent in the food industry. The combination of these two compounds results in a versatile substance with numerous applications.
作用机制
Target of Action
Trometamol citrate, also known as Trizma citrate monobasic, primarily targets the body’s acid-base balance . It acts as a proton acceptor, combining with hydrogen ions to liberate bicarbonate buffer, thereby correcting acidosis .
Mode of Action
This compound interacts with its targets by accepting protons and combining with hydrogen ions. This interaction liberates bicarbonate buffer, which helps to correct both metabolic and respiratory acidosis . It also limits carbon dioxide generation, acting as an osmotic diuretic .
Biochemical Pathways
This compound affects several biochemical pathways. It is synthesized de novo and is involved in diverse biochemical pathways influencing cell metabolism and function . It is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .
Pharmacokinetics (ADME Properties)
It is known that this compound is used for the prevention and correction of metabolic acidosis associated with various clinical conditions, such as cardiac bypass surgery .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the correction of metabolic acidosis. By accepting protons and combining with hydrogen ions, it helps to maintain the body’s acid-base balance . This can have significant effects on cellular function and overall health.
生化分析
Biochemical Properties
Trometamol citrate buffers carbon dioxide and acids in vitro and in vivo . It is an effective amine compound for pH control in the physiological range . It interacts with various enzymes, proteins, and other biomolecules to maintain the pH balance in the body .
Cellular Effects
This compound plays a significant role in maintaining metabolic homeostasis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This buffering capacity influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a proton acceptor, which combines with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . Also, it is an osmotic diuretic .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . It interacts with various enzymes or cofactors in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter is encoded by the SLC13A5 gene . The transport and distribution of this compound can be influenced by various factors, including the presence of other molecules and the physiological state of the cell .
Subcellular Localization
It is known that RNA molecules, which can be associated with this compound, can aggregate in distinct patterns within various cellular compartments
准备方法
Synthetic Routes and Reaction Conditions: Trometamol can be synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation of the intermediate product . Citric acid is typically produced through the fermentation of sugars by the mold Aspergillus niger .
Industrial Production Methods: In industrial settings, trometamol is produced by reacting nitromethane with formaldehyde in the presence of a base, followed by hydrogenation. Citric acid is produced on a large scale through microbial fermentation, primarily using Aspergillus niger. The two compounds are then combined under controlled conditions to form trometamol citrate.
Types of Reactions:
Oxidation and Reduction: Trometamol can undergo oxidation and reduction reactions typical of amines. Citric acid can participate in redox reactions due to its carboxyl groups.
Substitution: Trometamol can undergo nucleophilic substitution reactions, particularly with aldehydes and ketones.
Complexation: Trometamol can form complexes with metal ions, which can be useful in various biochemical applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Aldehydes, ketones, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of trometamol.
Reduction: Reduced forms of trometamol.
Substitution: Various substituted amine derivatives.
科学研究应用
Trometamol citrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Employed in biological buffers for cell culture and molecular biology experiments.
Medicine: Used in pharmaceuticals to correct metabolic acidosis and as an excipient in drug formulations.
相似化合物的比较
Tris (hydroxymethyl)aminomethane: Another buffering agent used in biochemistry and molecular biology.
Sodium bicarbonate: Commonly used as a buffering agent in medical and laboratory settings.
Potassium citrate: Used in medicine to treat kidney stones and in the food industry as a preservative.
Uniqueness: Trometamol citrate is unique due to its combination of trometamol’s buffering capacity and citric acid’s role in metabolic pathways. This combination allows it to be used in a broader range of applications compared to other buffering agents .
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBUDWQBDMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932478 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6986-91-0, 14504-24-6, 108321-33-1 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trometamol citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROMETAMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


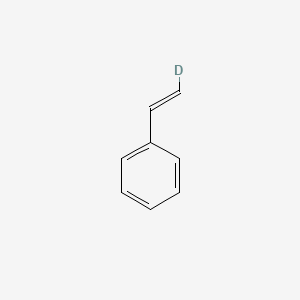

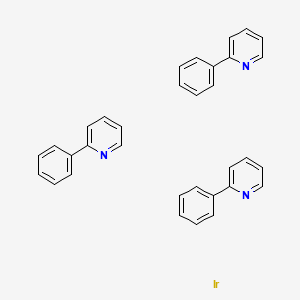
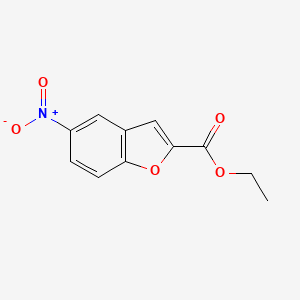
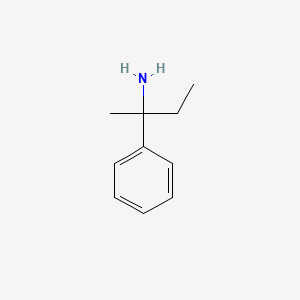
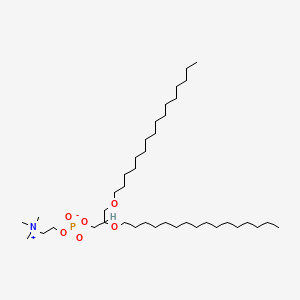
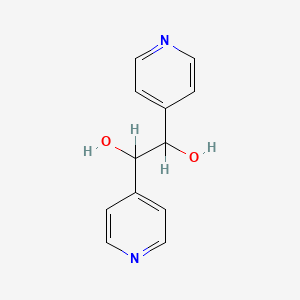
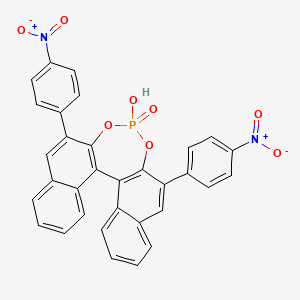

![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/new.no-structure.jpg)

